Molecular Weight Advantage: Significantly Lower MW Compared to Benzoyl-Substituted Congeners
The target compound has a molecular weight of 354.2 g/mol [1], which is substantially lower than the most closely related benzoyl and phenylacetyl analogs from the same 3,4-dichlorobenzyl series. This lower MW may confer advantages in ligand efficiency metrics (e.g., LE, LLE) if target binding affinity is retained, and positions the compound closer to fragment-like chemical space, potentially improving permeability and reducing promiscuity relative to larger congeners [2].
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 354.2 g/mol (C15H13Cl2N3O3) |
| Comparator Or Baseline | 1-(3,4-dichlorobenzyl)-N'-(4-methylbenzoyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide: 430.3 g/mol (C21H17Cl2N3O3) ; 1-(3,4-dichlorobenzyl)-2-oxo-N'-(2-phenylacetyl)-1,2-dihydropyridine-3-carbohydrazide: 430.29 g/mol (C21H17Cl2N3O3) ; 1-(3,4-dichlorobenzyl)-2-oxo-N'-(2-oxo-2H-chromene-3-carbonyl)-1,2-dihydropyridine-3-carbohydrazide: 484.3 g/mol (C23H15Cl2N3O5) |
| Quantified Difference | Target compound is 76.1 Da lighter than 4-methylbenzoyl and phenylacetyl analogs (≈18% reduction); 130.1 Da lighter than chromene-carbonyl analog (≈27% reduction) |
| Conditions | Computed molecular weights based on molecular formulas confirmed by PubChem and Chemsrc entries |
Why This Matters
For users performing fragment-based screening, lead optimization, or permeability-limited programs, the lower MW of the target compound provides a differentiated starting point that larger benzoyl analogs cannot offer, potentially reducing the need for molecular weight reduction during hit-to-lead optimization.
- [1] PubChem Compound Summary for CID 30837067, N'-acetyl-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbohydrazide. National Center for Biotechnology Information (2025). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1105212-34-7. View Source
- [2] Hopkins, A. L., Groom, C. R., & Alex, A. (2004). Ligand efficiency: a useful metric for lead selection. Drug Discovery Today, 9(10), 430–431. View Source
